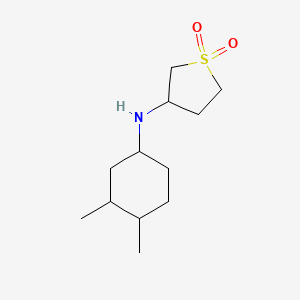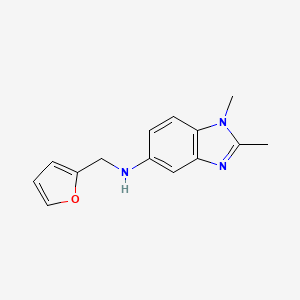
N-(3-chloro-4-hydroxyphenyl)cyclopropanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-hydroxyphenyl)cyclopropanesulfonamide, commonly known as CHS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
CHS has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, CHS has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, CHS has been shown to have antifungal and antibacterial properties, making it a potential alternative to traditional pesticides. In materials science, CHS has been studied for its potential use as a building block for the synthesis of novel materials.
Mecanismo De Acción
The mechanism of action of CHS is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In particular, CHS has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. CHS has also been shown to inhibit the activity of various kinases, including protein kinase C (PKC) and mitogen-activated protein kinase (MAPK).
Biochemical and Physiological Effects:
CHS has been shown to have various biochemical and physiological effects, depending on the specific application. In medicine, CHS has been found to reduce inflammation, inhibit tumor growth, and have anti-viral effects. In agriculture, CHS has been shown to inhibit the growth of various fungal and bacterial pathogens. In materials science, CHS has been studied for its potential use in the synthesis of novel materials with unique properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using CHS in lab experiments is its relatively simple synthesis method, which allows for large-scale production. CHS is also stable under various conditions, making it suitable for use in a wide range of experiments. However, one limitation of CHS is its potential toxicity, which must be carefully considered when designing experiments.
Direcciones Futuras
There are several future directions for the study of CHS. In medicine, further research is needed to fully understand the mechanism of action of CHS and its potential use in the treatment of various diseases. In agriculture, more studies are needed to determine the efficacy of CHS as an alternative to traditional pesticides. In materials science, further research is needed to explore the potential use of CHS as a building block for the synthesis of novel materials with unique properties.
Conclusion:
In conclusion, CHS is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its relatively simple synthesis method, stability under various conditions, and potential for use in medicine, agriculture, and materials science make it a promising area of research for future studies.
Métodos De Síntesis
CHS can be synthesized through a multistep process involving the reaction between 3-chloro-4-hydroxyaniline and cyclopropane sulfonic acid. The reaction is carried out in the presence of a suitable catalyst under controlled conditions. The resulting CHS compound is then purified using various techniques such as recrystallization and chromatography.
Propiedades
IUPAC Name |
N-(3-chloro-4-hydroxyphenyl)cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3S/c10-8-5-6(1-4-9(8)12)11-15(13,14)7-2-3-7/h1,4-5,7,11-12H,2-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWDNLDOPDHIJAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NC2=CC(=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-hydroxyphenyl)cyclopropanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[1-(Cyclopent-3-ene-1-carbonyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7595332.png)
![2-[4-[(2-Bromo-4-nitroanilino)methyl]pyrazol-1-yl]ethanol](/img/structure/B7595334.png)
![3-[[2-(Dimethylamino)pyrimidin-4-yl]-methylamino]-2-methylpropanoic acid](/img/structure/B7595340.png)

![2-[(4-chloro-1H-pyrrole-2-carbonyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B7595359.png)



![N-[4-(hydroxymethyl)phenyl]-1,3,5-trimethylpyrazole-4-sulfonamide](/img/structure/B7595410.png)

![5-[(2-Fluoro-5-methylphenoxy)methyl]-1,2-oxazole](/img/structure/B7595422.png)
![3-[[2-(4-Methoxyphenyl)acetyl]amino]oxolane-3-carboxylic acid](/img/structure/B7595427.png)